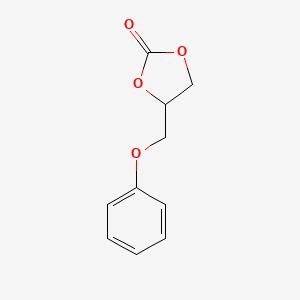

4-(Phenoxymethyl)-1,3-dioxolan-2-one

Description

Advanced Nomenclature and Classification of 4-(Phenoxymethyl)-1,3-dioxolan-2-one

Systematic IUPAC Naming and Standard Chemical Descriptors

The universally accepted name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is this compound. nih.gov This name precisely describes its molecular structure. The compound is also known by other synonyms such as phenoxymethyl (B101242) ethylene (B1197577) carbonate. nih.gov

Key chemical descriptors provide a standardized way to identify and search for information about this compound. These include the CAS Number, which is 4437-83-6, and its molecular formula, C10H10O4. bldpharm.com The molecular weight is 194.18 g/mol . nih.gov These identifiers are crucial for researchers and in chemical databases.

Interactive Table of Chemical Descriptors:

| Descriptor | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 4437-83-6 bldpharm.com |

| Molecular Formula | C10H10O4 nih.gov |

| Molecular Weight | 194.18 g/mol nih.gov |

| InChI | InChI=1S/C10H10O4/c11-10-13-7-9(14-10)6-12-8-4-2-1-3-5-8/h1-5,9H,6-7H2 nih.gov |

| InChIKey | LZJHFUGXCGSVFY-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1C(OC(=O)O1)COC2=CC=CC=C2 nih.gov |

Structural Isomerism and Stereochemical Considerations

The structure of this compound includes a stereogenic center at the fourth carbon of the dioxolane ring. This chirality means the compound can exist as two different stereoisomers, specifically enantiomers: (R)-4-(phenoxymethyl)-1,3-dioxolan-2-one and (S)-4-(phenoxymethyl)-1,3-dioxolan-2-one. publisso.de The racemic mixture contains equal amounts of both enantiomers. The presence of this chiral center is a significant feature, as the biological activity and physical properties of the individual enantiomers can differ substantially.

Classification within Heterocyclic Chemistry and Carbonate Families

From a classification standpoint, this compound belongs to two important chemical families. It is a heterocyclic compound, specifically a 1,3-dioxolane (B20135). chemicalbook.com The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. chemicalbook.com

Furthermore, it is classified as a cyclic carbonate. rsc.org Cyclic carbonates are esters of carbonic acid and are recognized for their applications as polar aprotic solvents and as intermediates in the synthesis of other organic compounds. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-(phenoxymethyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C10H10O4/c11-10-13-7-9(14-10)6-12-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

LZJHFUGXCGSVFY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)O1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Historical Trajectory and Evolution of Research on the 1,3 Dioxolan 2 One Scaffold

Milestone Discoveries in Cyclic Carbonate Synthesis and Reactivity

The synthesis of five-membered cyclic carbonates through the reaction of epoxides and carbon dioxide is a well-established and commercially viable process. nih.gov Research in this area has been driven by the need for greener and more sustainable chemical processes. nih.gov A significant milestone in this field has been the development of various catalytic systems to facilitate the cycloaddition of CO2 to epoxides. researchgate.net These catalysts range from homogeneous metal complexes to heterogeneous systems, each offering different advantages in terms of activity and reaction conditions. researchgate.netacs.org

The mechanisms of cyclic carbonate synthesis have also been a subject of extensive study, with proposed pathways including epoxide activation, carbon dioxide activation, or the dual activation of both reactants. rsc.orgrsc.org Understanding these mechanisms is crucial for controlling the stereochemical outcome of the reaction. rsc.org

Emergence of Phenoxymethyl Moieties in Organic Synthesis

The phenoxymethyl group, an ether linkage between a phenyl group and a methyl group, is a common structural motif in organic chemistry. Its presence in a molecule can influence its physical and chemical properties. In the context of organic synthesis, phenoxymethyl groups have been incorporated into various molecules to achieve specific biological activities or to act as protecting groups. libretexts.org For instance, the phenoxymethyl moiety is a key component of phenoxymethylpenicillin, an important antibiotic. nih.gov The strategic use of such moieties allows for the fine-tuning of a molecule's characteristics for a desired application.

Significance of Carbon Dioxide Fixation in Dioxolanone Chemistry

The primary and most significant route to synthesizing this compound and related cyclic carbonates is through the chemical fixation of carbon dioxide. This process typically involves the cycloaddition of CO₂ to an epoxide, in this case, Phenyl Glycidyl (B131873) Ether (PGE). This reaction is a prime example of carbon capture and utilization (CCU), a strategy aimed at converting a major greenhouse gas into value-added chemical products. rsc.orgmdpi.com

The cycloaddition reaction is of paramount importance as it is an atom-economical process, meaning that all the atoms of the reactants are incorporated into the final product, minimizing waste. The general mechanism involves the activation of the epoxide ring by a catalyst, followed by a nucleophilic attack that opens the ring. This intermediate then reacts with carbon dioxide, and a subsequent intramolecular cyclization yields the 1,3-dioxolan-2-one ring. mdpi.com

Research has focused extensively on developing efficient catalytic systems to promote this transformation under mild conditions. A variety of catalysts have been shown to be effective, including metal-free ionic liquids, metal-organic frameworks (MOFs), and binary systems often involving a Lewis base and a hydrogen bond donor. rsc.orgresearchgate.netnih.gov For instance, studies have demonstrated that imidazolium-based ionic liquids can catalyze the conversion of phenyl glycidyl ether to this compound with high yields (ca. 98%) in just one hour at 80°C and 7.7 MPa of supercritical CO₂. rsc.org Other research has highlighted the use of sulfonated porous polymers in the presence of tetrabutylammonium (B224687) bromide, achieving yields of 93-99% at a lower temperature and pressure (50°C, 1 bar CO₂), albeit over a longer reaction time of 10 hours. researchgate.net

The following table summarizes findings from various catalytic systems for the synthesis of this compound from Phenyl Glycidyl Ether and CO₂.

| Catalyst System | Co-catalyst / Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| Imidazolium Ionic Liquids | Supercritical CO₂ | 80 | 7.7 MPa | 1 | ~98 | rsc.org |

| Sulfonated Porous Polymer | Tetrabutylammonium bromide | 50 | 1 bar | 10 | 93-99 | researchgate.net |

| Phenyl Boronic Acids | TBAI / Water | 50 | 10 bar | - | ~90 (Conversion) | nih.gov |

This table is interactive. Click on the headers to sort the data.

These findings underscore the progress in making CO₂ fixation a viable and sustainable method for producing key chemical intermediates like this compound.

Broader Significance of this compound in Materials Science and Green Chemistry

The importance of this compound extends beyond its synthesis. Its unique chemical structure makes it a valuable building block in materials science and a versatile intermediate in green organic synthesis.

Role as a Monomer Precursor for Advanced Polymer Architectures

Cyclic carbonates, including this compound, are effective monomers for the synthesis of polycarbonates and other polymers through ring-opening polymerization (ROP). The strain in the five-membered ring provides the thermodynamic driving force for polymerization. The copolymerization of phenyl glycidyl ether and carbon dioxide can lead to the formation of polycarbonates, which are valued for their transparency, durability, and thermal stability. koreascience.kr

While direct polymerization of this compound is a subject of ongoing research, the reactivity of analogous 1,3-dioxolane (B20135) structures is well-established. For example, 1,3-dioxolane itself can undergo ring-opening polymerization to produce poly(1,3-dioxolane), a type of polyacetal. rsc.org Similarly, related 1,3-dioxolan-4-ones are used as monomers for the synthesis of polylactic acid (PLA), a biodegradable polyester (B1180765). mdpi.comresearchgate.net The phenoxymethyl side chain of this compound offers a way to introduce specific functionalities and properties, such as increased rigidity and altered solubility, into the resulting polymer backbone. This tunability is crucial for designing advanced polymer architectures for specialized applications.

Potential as a Synthetic Intermediate for Diverse Organic Compounds

The 1,3-dioxolan-2-one ring is a reactive functional group that can be opened by various nucleophiles, making it a useful synthetic intermediate. This reactivity provides a pathway to a range of other valuable organic compounds. A significant application is in the synthesis of non-isocyanate polyurethanes (NIPUs). The reaction of cyclic carbonates with amines, such as butylamine, results in the formation of β-hydroxyurethanes. rsc.org These β-hydroxyurethanes can then be used as monomers for producing polyhydroxyurethanes (PHUs), which are an environmentally benign alternative to traditional polyurethanes that are synthesized using toxic isocyanates.

Furthermore, the structural analogue 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593) (glycerol carbonate) is a known building block for hyperbranched polyethers and can be chemically modified to create a variety of intermediates. sigmaaldrich.com This suggests that this compound can similarly serve as a precursor for a diverse array of functionalized organic molecules, leveraging the reactivity of its cyclic carbonate moiety for green and efficient syntheses.

Conceptual Framework for Structure-Reactivity and Structure-Function Relationships

The chemical behavior of this compound is governed by the interplay of its structural features.

Structure-Reactivity:

Formation: The synthesis via CO₂ cycloaddition is influenced by the electronic properties of the starting epoxide. The presence of the electron-withdrawing phenoxymethyl group on the precursor, phenyl glycidyl ether, is thought to promote the formation of the cyclic carbonate. rug.nl The mechanism of catalysis is key; catalysts typically function by activating the epoxide ring towards nucleophilic attack by either the catalyst's anion or a co-catalyst, facilitating the subsequent reaction with CO₂. rsc.orgmdpi.com

Ring-Opening: The reactivity of the dioxolanone ring in polymerization or as a synthetic intermediate is driven by ring strain. Nucleophilic attack at the carbonyl carbon leads to ring-opening, a process that can be catalyzed by acids, bases, or organometallic compounds. The nature of the substituent at the 4-position (the phenoxymethyl group) can sterically and electronically influence the rate and regioselectivity of this ring-opening reaction.

Structure-Function:

In Polymers: When incorporated into a polymer, the phenoxymethyl side group imparts specific functions. The bulky and relatively rigid phenyl group can increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable. The ether linkage provides some flexibility compared to a direct phenyl attachment. These properties are crucial for the performance of the final material.

As an Intermediate: The function of this compound as a synthetic intermediate is directly tied to the predictable reactivity of the cyclic carbonate group. Its ability to react cleanly with amines to form hydroxyurethanes without producing harmful byproducts is a key functional advantage in the context of green chemistry. rsc.org

Convergent and Divergent Synthetic Strategies towards the 1,3-Dioxolan-2-one Core

The construction of the 1,3-dioxolan-2-one core can be approached through different strategic plans. A convergent synthesis involves the coupling of two or more key fragments that constitute significant portions of the final molecule. In the context of this compound, the most prominent convergent strategy is the direct [3+2] cycloaddition of carbon dioxide (a C1 source) with phenoxymethyl oxirane (a C2 source with the phenoxy side chain). researchgate.net This method is highly atom-economical as it incorporates all atoms from the reactants into the final product.

A divergent synthesis , in contrast, begins with a common core structure that is subsequently modified to create a variety of related compounds. wikipedia.orgcrimsonpublishers.com For instance, a central precursor like 4-(hydroxymethyl)-1,3-dioxolan-2-one (glycerol carbonate) could be synthesized and then subjected to various reactions, such as Williamson ether synthesis with a phenoxide source, to yield the target molecule and other analogues. sigmaaldrich.comcrimsonpublishers.com While less direct for this specific target, this approach is valuable for creating libraries of related compounds for structure-activity relationship studies.

Catalytic Cycloaddition of Carbon Dioxide with Epoxides (e.g., Phenoxymethyl Oxirane)

The most widely investigated and industrially viable route for synthesizing this compound is the catalytic cycloaddition of carbon dioxide (CO2) with its corresponding epoxide, phenoxymethyl oxirane. researchgate.net This reaction represents a key method for carbon capture and utilization (CCU), transforming a greenhouse gas into a value-added chemical. rwth-aachen.de The process is typically catalyzed and can be performed under various conditions, with the choice of catalyst being crucial for reaction efficiency, selectivity, and sustainability. mdpi.com

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under relatively mild conditions due to their well-defined active sites.

Transition Metal Complexes: A variety of transition metal complexes have been shown to be effective. Porphyrin-based complexes, for example, have demonstrated significant catalytic activity. unimi.it Cobalt(III) porphyrin complexes, sometimes functionalized with bisimidazole groups, can catalyze the cycloaddition of CO2 to epoxides efficiently, often without the need for an organic solvent or a co-catalyst. rsc.orgresearchgate.net The metal center acts as a Lewis acid to activate the epoxide, while other parts of the molecule or a co-catalyst provide the necessary nucleophilic component to initiate ring-opening.

Organocatalysts: Metal-free organocatalysts have gained attention as a more sustainable alternative. These catalysts are often based on their ability to provide both hydrogen bond donation and nucleophilicity. Imidazolium halide salts are effective bifunctional catalysts where the cation can act as a hydrogen bond donor to activate the epoxide, and the halide anion serves as the nucleophile. mdpi.com Polystyrene-supported bifunctional organocatalysts have also been developed, combining the benefits of high activity with the potential for easier separation and recycling. researchgate.net

| Catalyst Type | Specific Catalyst Example | Typical Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Transition Metal Complex | [5,15-Di(3-((8-imidazolyloctyl)oxy)phenyl)porphyrin] cobalt(III) chloride | Solvent-free, 100°C, 1.0 MPa CO2 | >95 | High activity without co-catalyst; synergistic effect of metal center and imidazole (B134444) groups. rsc.org |

| Organocatalyst | Tetrabutylammonium bromide (TBAB) | Solvent-free, 120°C, atmospheric CO2 flow | High | Common quaternary ammonium (B1175870) salt catalyst; water can act as a beneficial co-catalyst. mdpi.com |

| Organocatalyst | Polystyrene-supported triazolium salt | 45°C, 10 bar CO2 | ~90 | Heterogenized organocatalyst, active at mild temperatures, recyclable. researchgate.net |

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the product mixture, enhancing their recyclability and suitability for continuous flow processes. anr.fr

Metal Oxides: Metal oxides, such as zirconia, can catalyze nucleophilic additions of CO2. anr.fr Often, they are used as components in composite materials. For example, silica-based materials functionalized with organic moieties have been developed as efficient heterogeneous catalysts for cyclic carbonate synthesis, demonstrating higher activity than many homogeneous counterparts under ambient and solvent-free conditions. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable structures make them excellent candidates for catalysis. berkeley.edu Zinc- and cobalt-based MOFs have been successfully employed for the cycloaddition of CO2 to epoxides. rsc.orgnih.gov The catalytic activity is often attributed to the combination of Lewis acidic metal sites and Lewis basic sites on the organic linkers, which can work synergistically to activate both the epoxide and CO2. nih.gov

Supported Catalysts: This category involves anchoring active catalytic species onto a solid support. Porous organic polymers (POPs) functionalized with acidic groups (e.g., sulfonic acid) or metal ions have been designed as robust heterogeneous catalysts for CO2 fixation, showing good recyclability over multiple reaction cycles. researchgate.net

| Catalyst Type | Specific Catalyst Example | Typical Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| MOF | CoMOF-1 | Solvent-free, 100°C, 1 MPa CO2 | 96 | Excellent yield, recyclable catalyst. rsc.org |

| MOF | Zinc Coordination Polymer [Zn(HL)(phen)(H2O)]n | Solvent-free, 80°C, 1 MPa CO2, 12h | 94 | Good substrate tolerance and recyclability; open Lewis base sites and Lewis acidic zinc center. nih.gov |

| Porous Organic Polymer | Sulfonated Porous Polytriphenylamine (SPPTPA-1) | Solvent-free, 120°C, 1 MPa CO2, 12h | 94 | Good recyclability for five consecutive cycles. researchgate.net |

The mechanism of the cycloaddition of CO2 to epoxides is generally accepted to involve a cooperative action between a Lewis acid and a nucleophile. researchgate.netnih.gov Three main mechanistic classes are often discussed: epoxide activation, carbon dioxide activation, and dual activation. researchgate.net

In a typical dual activation mechanism involving a metal catalyst and a nucleophilic co-catalyst (e.g., a halide ion), the following steps occur:

Epoxide Activation: The Lewis acidic metal center of the catalyst coordinates to the oxygen atom of the phenoxymethyl oxirane ring. This coordination polarizes the C-O bond, making the ring more susceptible to nucleophilic attack.

Nucleophilic Attack and Ring-Opening: A nucleophile (e.g., Br⁻ or I⁻ from a co-catalyst) attacks one of the electrophilic carbon atoms of the activated epoxide, leading to the opening of the oxirane ring. This step forms a metal-alkoxide intermediate. researchgate.net

CO2 Insertion: The highly nucleophilic oxygen of the alkoxide intermediate attacks the electrophilic carbon of the carbon dioxide molecule. This "CO2 fixation" step results in the formation of a metal-carbonate species. rug.nl

Intramolecular Cyclization (Ring-Closing): The terminal oxygen atom of the newly formed carbonate chain performs an intramolecular nucleophilic attack (a "backbiting" step), displacing the metal catalyst and the halide, which are regenerated for the next catalytic cycle. researchgate.net This final step closes the five-membered ring, yielding this compound.

DFT studies and kinetic investigations have been employed to elucidate the energy barriers of these steps and understand how catalyst structure influences reactivity. nih.govrsc.org

Ring-Closing Reactions from Substituted Diols and Carbonyl Sources

An alternative synthetic route to the 1,3-dioxolan-2-one core involves the cyclization of a 1,2-diol precursor. For the target molecule, this precursor would be 3-phenoxy-1,2-propanediol (B1222102). This diol is reacted with a suitable C1 carbonyl source that acts as an electrophile to bridge the two hydroxyl groups. researchgate.net

Historically, highly toxic and hazardous phosgene (B1210022) (COCl2) was used as the carbonyl source for this type of transformation. However, due to safety and environmental concerns, its use has been largely replaced by safer phosgene alternatives. anr.frgoogle.com

One of the most effective and common phosgene alternatives is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov CDI is a stable, crystalline solid that is much safer to handle. The reaction pathway proceeds as follows:

The 3-phenoxy-1,2-propanediol is dissolved in an anhydrous aprotic solvent.

1,1'-carbonyldiimidazole is added to the solution. One of the hydroxyl groups of the diol attacks the electrophilic carbonyl carbon of CDI, displacing an imidazole molecule to form an imidazole-carbamate intermediate.

The second hydroxyl group then performs an intramolecular nucleophilic attack on the same carbonyl carbon.

This second attack displaces the remaining imidazole group, which acts as a good leaving group, to close the five-membered ring and form the stable this compound product. researchgate.net

This method is highly efficient for forming the cyclic carbonate under mild conditions and avoids the use of highly toxic reagents. researchgate.netgoogle.com

Intramolecular Cyclization Approaches

While the most common industrial synthesis of this compound involves the cycloaddition of carbon dioxide to phenyl glycidyl ether, intramolecular cyclization presents an alternative pathway. This strategy begins with a linear precursor that already contains the necessary atoms for the dioxolanone ring. The key step is a ring-closing reaction to form the final cyclic carbonate.

One such approach starts with 3-phenoxy-1,2-propanediol. This diol can be reacted with a carbonylating agent like phosgene or its derivatives to form an intermediate such as a chloroformate. This intermediate is then subjected to basic conditions, which promotes an intramolecular nucleophilic substitution, where the free hydroxyl group attacks the activated carbonyl carbon, displacing a leaving group (e.g., chloride) and closing the five-membered ring.

A more contemporary and greener variation of this concept involves the direct carbonation of the diol with CO2, bypassing toxic phosgene derivatives. mdpi.comrsc.org This transformation is thermodynamically challenging due to the formation of water as a byproduct. rsc.org To overcome this, activating agents are employed. For instance, the diol can be reacted with CO2 in the presence of a base (e.g., DBU) to form an anionic carbonate intermediate. An activating agent, such as tosyl chloride (TsCl), is then introduced, which reacts preferentially with the carbonate. mdpi.combath.ac.uk This is followed by a base-promoted intramolecular cyclization to yield the target this compound with retention of stereochemistry if a chiral diol is used. mdpi.com

Stereoselective and Enantioselective Synthesis of Chiral this compound

The stereochemistry of the C4 position of the dioxolanone ring is critical for many of its applications, particularly in the synthesis of chiral pharmaceuticals. Consequently, significant research has been directed towards methods that can produce specific stereoisomers (enantiomers) of the molecule in high purity.

Asymmetric catalysis is a powerful strategy for generating chiral molecules from prochiral or racemic starting materials. In the context of this compound, this is most effectively achieved through the kinetic resolution of a racemic precursor, typically phenyl glycidyl ether. Chiral metal-salen complexes, particularly those involving cobalt (Co), have proven to be highly effective catalysts for this purpose. beilstein-journals.orgbohrium.com

The process, known as hydrolytic kinetic resolution (HKR), involves the enantioselective ring-opening of the racemic epoxide with a nucleophile, such as water. beilstein-journals.org The chiral salen-Co complex selectively catalyzes the reaction of one enantiomer of the epoxide, leaving the other, desired enantiomer unreacted. This unreacted epoxide can then be separated and converted to the corresponding enantiomerically pure this compound via cycloaddition with CO2. This method can achieve exceptionally high enantiomeric excess (ee), often exceeding 98%. beilstein-journals.orgbohrium.com Dinuclear chiral Co(salen) complexes have shown particularly high reactivity and enantioselectivity, providing access to enantiomerically enriched terminal epoxides with >99% ee. bohrium.com

| Catalyst Type | Substrate | Process | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Unsymmetrical Chiral Co(II)-salen complex | Epichlorohydrin | Hydrolytic Kinetic Resolution (HKR) | 98% | beilstein-journals.org |

| Dinuclear Chiral Co(salen) complexes | Terminal Epoxides | Asymmetric Ring Opening | >99% | bohrium.com |

| Chiral [(salen)Co] complexes | Terminal Epoxides | Asymmetric Ring Opening | High |

The chiral pool synthesis approach leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.gov The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. For the synthesis of chiral this compound, suitable chiral C3 building blocks such as (R)- or (S)-glycidol, (R)- or (S)-3-chloro-1,2-propanediol, or derivatives of glycerol (B35011) can be used.

For example, starting with commercially available (R)-glycidol, the epoxide ring can be opened by phenoxide in a regioselective manner to yield (R)-3-phenoxy-1,2-propanediol. The stereocenter from the starting glycidol (B123203) is preserved in this diol. The subsequent cyclization of this chiral diol with a carbonylating agent, as described in section 2.1.2.2, directly yields (R)-4-(phenoxymethyl)-1,3-dioxolan-2-one. This method is highly effective because the stereocenter is established at the beginning of the synthesis, and subsequent reactions are designed to be stereoconservative. This approach avoids the need for chiral catalysts or resolution steps, providing a direct and efficient route to the enantiopure product. nih.gov

Kinetic resolution, as discussed with salen complexes, is a highly effective method but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. Deracemization strategies aim to overcome this limitation by converting the entirety of a racemic starting material into a single, enantiomerically pure product, thus aiming for a theoretical yield of 100%.

While specific deracemization processes for this compound are not widely reported, the principles can be applied. A hypothetical deracemization could involve a dynamic kinetic resolution (DKR) process. In a DKR of racemic phenyl glycidyl ether, the kinetic resolution (e.g., catalyzed by a chiral salen complex or an enzyme) would be paired with a second catalyst that rapidly racemizes the slower-reacting enantiomer of the starting material. This in-situ racemization ensures that the substrate for the resolution step is continuously replenished, allowing the conversion to proceed beyond the 50% limit and theoretically to completion, yielding a single enantiomer of the product.

Process Intensification and Scale-Up Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction efficiency, safety, cost, and environmental impact. Process intensification, particularly through the adoption of continuous manufacturing technologies, offers significant advantages over traditional batch processing.

Flow chemistry, where reactants are continuously pumped through a reactor, provides superior control over reaction parameters compared to batch reactors. researchgate.net For the synthesis of this compound from phenyl glycidyl ether and CO2, this approach is particularly advantageous. rsc.org This reaction is often performed under elevated pressure and temperature to enhance the reactivity of the thermodynamically stable CO2 molecule. rsc.org

Continuous reactors, such as packed-bed reactors or plug flow reactors (PFRs), offer a very high surface-area-to-volume ratio, enabling highly efficient heat transfer. This is critical for managing the exothermicity of the epoxide ring-opening and preventing thermal runaways, a significant safety concern in large-scale batch reactors. Furthermore, precise control over temperature, pressure, and residence time in a flow system leads to improved reaction selectivity, higher yields, and a better impurity profile. researchgate.net The contained nature of flow reactors also enhances safety when handling pressurized CO2. The scalability of a continuous process is often more straightforward than for a batch process, involving either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of hot spots. | Excellent; high surface-area-to-volume ratio allows precise temperature control. |

| Mass Transfer | Can be inefficient, especially in multiphasic systems (gas-liquid). | Highly efficient due to small reactor dimensions and effective mixing. |

| Safety | Higher risk with exothermic reactions or high pressures due to large volumes. | Inherently safer due to small reaction volumes at any given time. |

| Scalability | Complex; often requires re-optimization of conditions. | Simpler; achieved by extending run time or numbering-up. |

| Product Quality | Potential for batch-to-batch variability; side reactions due to poor control. | Consistent product quality; improved selectivity and impurity profile. |

Optimization of Reaction Parameters (Temperature, Pressure, Concentration)

The synthesis of this compound, primarily through the cycloaddition of carbon dioxide (CO₂) to phenyl glycidyl ether, is highly dependent on reaction parameters such as temperature, pressure, and catalyst concentration. Optimization of these variables is crucial for maximizing yield, selectivity, and reaction rate while minimizing energy consumption.

Temperature: The reaction is typically endothermic, and thus, higher temperatures generally favor the formation of the cyclic carbonate product. However, excessively high temperatures can lead to side reactions or catalyst degradation. Studies have shown that for various catalytic systems, including organocatalysts, the optimal temperature range often lies between 25°C and 100°C. For instance, in a metal-free organocatalytic system using 2-pyridinemethanol (B130429) and nBu₄NI, the reaction proceeds efficiently at temperatures as low as 25°C to 45°C. rsc.org

Pressure: The pressure of CO₂ is a critical parameter as it directly influences the concentration of CO₂ in the reaction medium. Increasing the CO₂ pressure generally leads to higher reaction rates and yields by shifting the equilibrium towards the product side. While some syntheses are performed under high pressure (up to several MPa), significant advancements have been made in developing catalytic systems that are effective at atmospheric pressure (0.1 MPa). researchgate.net This development is a key step towards greener and more sustainable processes, as it reduces the need for specialized high-pressure equipment and lowers energy costs. researchgate.net

Concentration: The concentration of the reactants and the catalyst loading are also pivotal. Catalyst loading is typically optimized to be as low as possible to reduce costs and simplify purification, without significantly compromising the reaction time and yield. Research on the synthesis of cyclic carbonates has demonstrated that even low catalyst loadings can be highly effective under the right conditions. researchgate.net For example, a metal-free system has achieved high yields with a catalyst loading of just 8 mol%. rsc.org

The interplay between these parameters is complex, and the optimal conditions are highly specific to the chosen catalyst and reaction setup. The table below illustrates the effect of varying reaction parameters on the yield of this compound in a representative organocatalytic system.

| Entry | Catalyst System | Temperature (°C) | CO₂ Pressure | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-pyridinemethanol / nBu₄NI | 25 | Atmospheric (balloon) | 20 | High |

| 2 | 2-pyridinemethanol / nBu₄NI | 45 | Atmospheric (balloon) | 20 | 73 |

| 3 | Various heterogeneous catalysts | Ambient | Normal Pressure | Variable | Good |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. uniroma1.it Key areas of focus include the use of safer solvents, renewable raw materials, and the improvement of process efficiency metrics.

Solvent-Free and Aqueous Medium Syntheses

A significant advancement in the green synthesis of this compound is the development of solvent-free reaction conditions. researchgate.netrsc.org Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and health hazards. By eliminating the solvent, these processes significantly reduce waste and simplify product purification. The reaction between phenyl glycidyl ether and CO₂, often a neat mixture, exemplifies this approach. rsc.org The development of efficient catalysts that function under these conditions is critical. For example, organocatalytic systems have been successfully employed for the synthesis of cyclic carbonates under solvent-free conditions at mild temperatures. rsc.org

While aqueous medium syntheses are a cornerstone of green chemistry, their application to the synthesis of this compound is less common due to the low aqueous solubility of the key reactant, phenyl glycidyl ether. Research efforts in green chemistry continue to explore novel catalytic systems, such as phase-transfer catalysts, that could facilitate this reaction in water, but solvent-free methods currently dominate the greener approaches for this specific transformation.

Utilization of Renewable Feedstocks and Biodegradable Catalysts

The shift from fossil-based feedstocks to renewable resources is a fundamental goal of green chemistry. The precursors for this compound can potentially be derived from biomass.

Phenyl Glycidyl Ether: This reactant is traditionally synthesized from phenol (B47542) and epichlorohydrin. Phenol can be obtained from lignin, a major component of lignocellulosic biomass. Epichlorohydrin can be produced via a green route from glycerol, a co-product of biodiesel production.

Carbon Dioxide (CO₂): CO₂ is a greenhouse gas and an abundant waste product. Its utilization as a C1 building block for synthesizing valuable chemicals like cyclic carbonates is a prime example of carbon capture and utilization (CCU), turning a waste product into a valuable feedstock. researchgate.net

The development of biodegradable catalysts is another important frontier. While many current catalysts are metal-based or are persistent organic molecules, research is moving towards catalysts derived from renewable sources, such as amino acids, sugars, or other natural products. The use of such catalysts would further enhance the sustainability of the synthesis by ensuring that all components of the process are environmentally benign.

Atom Economy, E-Factor, and Process Mass Intensity Assessments

To quantify the "greenness" of a chemical process, several metrics have been developed. For the synthesis of this compound, these metrics highlight the efficiency of modern synthetic routes.

Atom Economy: This metric, developed by Barry Trost, calculates the efficiency of a reaction in converting reactant atoms to product atoms. greenchemistry-toolkit.org The synthesis of this compound from phenyl glycidyl ether and CO₂ is a cycloaddition reaction. C₉H₁₀O₂ (Phenyl Glycidyl Ether) + CO₂ → C₁₀H₁₀O₄ (this compound) In this ideal transformation, all atoms of the reactants are incorporated into the final product. Therefore, the theoretical atom economy is 100%, representing the ultimate in chemical efficiency. rsc.org

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor measures the total mass of waste generated per unit mass of product. researchgate.netlibretexts.org An ideal E-factor is 0. libretexts.org For the solvent-free synthesis of the target compound with a high yield (e.g., >95%) and a recyclable catalyst, the E-factor is very low. The only waste would come from minor side products and losses during purification. This contrasts sharply with traditional multi-step syntheses that use stoichiometric reagents and solvents, which can have E-factors well over 5-50. libretexts.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. greenchemistry-toolkit.orgresearchgate.net It provides a more holistic view of the process efficiency than the E-factor. In a solvent-free synthesis, the PMI is significantly reduced. For the cycloaddition reaction, assuming a 95% yield, the PMI would be close to the ideal value of 1, plus the mass of the catalyst and any purification materials, divided by the product mass. This demonstrates a highly efficient and low-waste process. rsc.org

The table below provides a theoretical assessment of these green chemistry metrics for the ideal synthesis of this compound.

| Green Metric | Definition | Ideal Value | Assessment for Ideal Synthesis | Significance |

|---|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 100% | 100% | All reactant atoms are incorporated into the product; no by-products are formed. |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | ~0 | Indicates minimal waste generation, especially in solvent-free, high-yield reactions. |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product Mass (kg) | 1 | >1 (close to 1) | Reflects high efficiency in material usage for the overall process. |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 4 Phenoxymethyl 1,3 Dioxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-(phenoxymethyl)-1,3-dioxolan-2-one, offering precise insights into its complex proton and carbon environments.

One-Dimensional (¹H, ¹³C, ¹⁷O) NMR Techniques for Resonances and Coupling Constants

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus.

¹H and ¹³C NMR: The proton and carbon-13 NMR spectra provide definitive assignments for each position in the molecule. Data obtained in a chloroform-d (B32938) (CDCl₃) solvent reveals the distinct resonances corresponding to the aromatic, dioxolane, and methylene (B1212753) bridge moieties.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | --- | 154.72 | Carbonyl carbon of the cyclic carbonate. |

| Aromatic C-O | --- | 157.82 | Aromatic carbon attached to the ether oxygen. |

| Aromatic C-H | 7.44–6.82 (m, 5H) | 129.78, 122.09, 114.68 | Signals for ortho, meta, and para carbons and protons of the phenyl ring. |

| Dioxolane CH | 5.15–4.93 (m, 1H) | 74.15 | Methine proton and carbon on the dioxolane ring. |

| Dioxolane CH₂ | 4.69–4.46 (m, 2H) | 66.33 | Methylene protons and carbon of the dioxolane ring. |

| Phenoxymethyl (B101242) CH₂ | 4.20 (m, 2H) | 66.94 | Methylene protons and carbon of the phenoxymethyl side chain. |

Note: NMR data is typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The multiplicity of proton signals is denoted by 'm' for multiplet.

¹⁷O NMR: While less common, ¹⁷O NMR can provide valuable data on the electronic environment of the oxygen atoms. For this compound, three distinct oxygen environments exist: the ether oxygen and the two different oxygens of the carbonate group (one carbonyl and one ester-like). The chemical shifts in ¹⁷O NMR are highly sensitive to the nature of the chemical bond. Generally, carbonyl oxygens are significantly deshielded and appear at high frequencies (δ > 300 ppm), while ether and ester oxygens resonate at lower frequencies (typically δ 0-150 ppm). Specific ¹⁷O NMR data for this compound is not widely reported, but the technique remains a powerful tool for probing oxygen-specific environments.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Proximity

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methine proton (CH) of the dioxolane ring and the adjacent methylene protons (CH₂) of both the ring and the phenoxymethyl side chain, confirming the connectivity of the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. princeton.edu This technique would definitively link the proton signals listed in the table above to their corresponding carbon signals (e.g., the proton at ~5.0 ppm to the carbon at 74.15 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. princeton.edu This is instrumental in connecting the different fragments of the molecule. Key expected correlations would include:

The protons of the phenoxymethyl CH₂ group to the aromatic C-O carbon.

The methine proton of the dioxolane ring to the carbons of the phenoxymethyl CH₂ group.

Protons on the dioxolane ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for stereochemical analysis. For instance, NOESY could reveal through-space interactions between the protons of the phenoxymethyl side chain and the protons on the dioxolane ring, helping to define the molecule's preferred conformation in solution.

Solid-State NMR for Polymorphic Forms and Crystalline Structures

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. europeanpharmaceuticalreview.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environment within the crystal lattice. nih.gov

This sensitivity makes ssNMR an excellent tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra because the arrangement of molecules in the crystal lattice affects the chemical shielding of each carbon atom. europeanpharmaceuticalreview.com Variations in peak positions and the appearance of multiple signals for a single carbon position can indicate the presence of different crystalline forms or non-equivalent molecules within the crystal unit cell.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition. The theoretical exact mass of this compound (C₁₀H₁₀O₄) is 194.057909 Da. chemspider.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. nih.gov

Interactive Data Table: Molecular Weight and Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | nih.gov |

| Average Molecular Weight | 194.186 g/mol | chemspider.com |

| Monoisotopic (Exact) Mass | 194.057909 Da | chemspider.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. nih.gov Analyzing these fragments helps to elucidate the structure of the original molecule.

For this compound, the fragmentation pathways would likely involve the cleavage of its key structural motifs: the cyclic carbonate ring and the ether linkage. Plausible fragmentation pathways include:

Loss of Carbon Dioxide: A characteristic fragmentation for cyclic carbonates is the neutral loss of CO₂ (44 Da) from the molecular ion.

Cleavage of the Ether Bond: The bond between the phenoxy group and the methylene bridge is a likely point of cleavage, which could lead to fragments corresponding to the phenoxy radical (C₆H₅O•, 93 Da) or a phenoxy cation (C₆H₅O⁺, 93 Da).

Ring Opening and Fragmentation: The dioxolane ring itself can undergo cleavage, leading to various smaller fragments. A common fragmentation would be the cleavage of the side chain, resulting in an ion at m/z 101 corresponding to the [C₄H₅O₃]⁺ fragment.

By systematically analyzing the product ions generated in an MS/MS experiment, a detailed fragmentation map can be constructed, providing conclusive evidence for the compound's structure.

Ionization Techniques (ESI, APCI, MALDI) and Their Applicability

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. The choice of ionization technique is critical and depends on the analyte's properties such as polarity, thermal stability, and molecular weight. For this compound (MW: 194.18 g/mol ), several soft ionization methods are applicable. nih.gov

Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for polar and thermally labile molecules. metwarebio.comnih.gov It transfers ions from solution to the gas phase with minimal fragmentation. nih.gov Given the presence of ether and carbonate functional groups, this compound is sufficiently polar for ESI analysis. In positive ion mode, this compound is expected to be detected primarily as protonated molecules ([M+H]⁺) or as adducts with alkali metal cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which may be present in the solvent or as impurities. nih.govrsc.org In negative ion mode, the formation of adducts with anions like chloride ([M+Cl]⁻) is possible, though typically less common for this type of molecule.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for relatively polar, semi-volatile compounds that are not easily ionized by ESI. metwarebio.comnd.edu The process involves creating ions at atmospheric pressure through a corona discharge. nd.edu For this compound, APCI would likely produce a prominent quasi-molecular ion, [M+H]⁺, with low fragmentation. nd.edu It serves as a complementary technique to ESI, and employing both methods can provide a more comprehensive profile of a sample by detecting a wider range of compounds. scripps.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique predominantly used for the analysis of high molecular weight compounds such as proteins, peptides, and nucleic acids. metwarebio.comnd.edupremierbiosoft.com The analyte is co-crystallized with a matrix that absorbs laser energy, promoting desorption and ionization while minimizing fragmentation. premierbiosoft.com While MALDI can be used for small molecules, it is not the conventional choice for a compound with a molecular weight of ~194 g/mol . Techniques like ESI and APCI are generally more straightforward and provide higher sensitivity for small molecules. metwarebio.com The applicability of MALDI would depend on finding a suitable matrix and optimizing conditions to prevent interference from matrix ions in the low-mass region of the spectrum.

| Ionization Technique | Principle | Applicability to Compound | Expected Ions |

|---|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization creating ions from solution via a charged aerosol. nih.gov | High. Suitable for the compound's polarity. | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization at atmospheric pressure for semi-volatile compounds. nd.edu | High. Suitable alternative or complement to ESI. | [M+H]⁺ |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization using a laser-absorbing matrix, ideal for large molecules. premierbiosoft.com | Low. Not a conventional choice for small molecules; potential for matrix interference. | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. ksu.edu.sa The techniques are complementary: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. uni-siegen.de

Characteristic Vibrational Modes of the 1,3-Dioxolan-2-one Ring and Phenoxymethyl Moiety

The vibrational spectrum of this compound is determined by the combined motions of its two main structural components: the cyclic carbonate ring and the phenoxymethyl side chain.

1,3-Dioxolan-2-one Ring:

C=O Stretch: The most intense and characteristic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration. For five-membered cyclic carbonates, this band appears at a high wavenumber, typically in the range of 1800-1830 cm⁻¹, due to ring strain. researchgate.net

C-O-C Stretches: The ring contains ester-like C-O single bonds. Asymmetric and symmetric stretching vibrations of the O-C-O and C-O-C groups within the ring are expected in the 1000-1200 cm⁻¹ region.

Ring Deformation and Breathing: The entire ring structure can undergo various deformation, bending, and breathing vibrations, which typically appear in the fingerprint region below 1000 cm⁻¹. researchgate.netresearchgate.net

Phenoxymethyl Moiety:

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the phenyl group are expected to appear as a series of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretches: The phenyl ring exhibits characteristic C=C stretching vibrations that typically result in a group of bands in the 1450-1600 cm⁻¹ region. researchgate.net

Ether C-O Stretch: The C-O-C ether linkage will produce strong, characteristic stretching bands, typically found between 1200 cm⁻¹ and 1260 cm⁻¹ (asymmetric stretch) and near 1040 cm⁻¹ (symmetric stretch).

CH₂ Vibrations: The methylene (CH₂) bridge will show characteristic stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric) and bending (scissoring) vibrations around 1465 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Moiety | Expected IR Intensity |

|---|---|---|---|

| >3000 | C-H Stretch (Aromatic) | Phenoxymethyl | Weak-Medium |

| ~2950 | C-H Stretch (Methylene) | Phenoxymethyl | Medium |

| 1800-1830 | C=O Stretch (Carbonate) | 1,3-Dioxolan-2-one | Very Strong |

| 1450-1600 | C=C Stretch (Aromatic Ring) | Phenoxymethyl | Medium-Strong |

| ~1465 | CH₂ Bend (Scissoring) | Phenoxymethyl | Medium |

| 1200-1260 | C-O-C Asymmetric Stretch (Ether) | Phenoxymethyl | Strong |

| 1000-1200 | C-O Stretch (Ring) | 1,3-Dioxolan-2-one | Strong |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides definitive information about the arrangement of atoms within a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the premier method for determining the precise three-dimensional structure of a molecule. mdpi.com For this compound, an SCXRD analysis would yield a detailed model of the molecule's conformation in the solid state, including the relative orientation of the phenoxymethyl group with respect to the dioxolanone ring. Furthermore, it reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (if applicable), van der Waals forces, and π-π stacking interactions between the phenyl rings. For chiral compounds, SCXRD using anomalous dispersion is the gold standard for unambiguous determination of the absolute configuration (R or S) of the stereocenter. nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. rsc.org Instead of a single crystal, a fine powder of the material is analyzed, producing a diffraction pattern that is a unique fingerprint of its crystalline phase. researchgate.net For this compound, PXRD is used to:

Identify the crystalline form: Different polymorphs (crystal structures) of the same compound will produce distinct PXRD patterns.

Assess sample purity: The presence of crystalline impurities would be revealed by additional peaks in the diffractogram.

Monitor phase transformations: PXRD can be used to study changes in the crystal structure as a function of temperature or pressure.

Chiroptical Spectroscopic Techniques for Enantiomeric Purity and Absolute Configuration

The C4 carbon of the 1,3-dioxolan-2-one ring is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical techniques exploit the differential interaction of chiral molecules with polarized light to provide information on stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption between left and right circularly polarized UV-Vis light. The resulting spectrum, which plots this difference against wavelength, is characteristic of a specific enantiomer. Studies on similar 1,3-dioxolan-4-ones have shown that the sign of the Cotton effect in the n→π* transition region is dependent on the conformation of the five-membered ring, which is influenced by its substituents. rsc.org This makes ECD a sensitive probe for the stereochemical environment of the molecule.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR light for each vibrational mode. spark904.nl A pair of enantiomers will produce VCD spectra that are mirror images of each other. VCD is a powerful technique for determining the absolute configuration of a chiral molecule in solution without the need for crystallization. spark904.nl The experimental VCD spectrum is compared with spectra predicted from quantum chemical calculations for a known configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. spark904.nl Both ECD and VCD can also be used to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample.

| Technique | Principle | Information Obtained |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. rsc.org | Absolute configuration, solution-state conformation, enantiomeric purity. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. spark904.nl | Unambiguous absolute configuration in solution, conformational analysis. |

Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD) are powerful, non-destructive techniques used to investigate the stereochemical properties of chiral molecules. They rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. A plot of this differential absorption versus wavelength is known as a CD spectrum. The spectrum is characterized by "Cotton effects," which are positive or negative peaks centered around the absorption bands of the molecule's chromophores. The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore.

For this compound, the key chromophores are the phenyl ring of the phenoxymethyl group and the carbonyl group (C=O) of the cyclic carbonate. The chiral center at C4 is in close proximity to both chromophores. Consequently, the (R)- and (S)-enantiomers of this compound are expected to produce mirror-image CD spectra. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a certain wavelength corresponding to an electronic transition of the phenyl or carbonyl group, the (S)-enantiomer will exhibit a negative Cotton effect of equal magnitude at the same wavelength.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum is a plot of this rotation against wavelength. Similar to CD spectroscopy, ORD spectra of chiral molecules display Cotton effects in the regions where the molecule absorbs light. A positive Cotton effect in ORD is defined as a curve where the rotation peaks at a longer wavelength and troughs at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The ORD spectra of the two enantiomers of this compound would be mirror images of each other.

While these chiroptical techniques are theoretically applicable and essential for the stereochemical analysis of this compound, specific experimental CD and ORD data for this compound are not extensively reported in the scientific literature. The following table illustrates the type of data that would be obtained from such an analysis.

Table 1: Hypothetical Chiroptical Data for this compound Enantiomers This table is for illustrative purposes to show the expected relationships in CD and ORD data, as specific experimental values are not publicly available.

| Enantiomer | Technique | Wavelength (λ) | Observed Effect |

|---|---|---|---|

| (R)-4-(Phenoxymethyl)-1,3-dioxolan-2-one | CD | ~270 nm | Positive Cotton Effect |

| (S)-4-(Phenoxymethyl)-1,3-dioxolan-2-one | CD | ~270 nm | Negative Cotton Effect |

| (R)-4-(Phenoxymethyl)-1,3-dioxolan-2-one | ORD | ~275 nm | Peak |

| ~265 nm | Trough | ||

| (S)-4-(Phenoxymethyl)-1,3-dioxolan-2-one | ORD | ~275 nm | Trough |

Optical Rotation Measurements for Enantiomeric Excess Determination

Optical rotation is the measurement of the rotation of the plane of plane-polarized light by a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized value calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the cell (l), typically at a specific temperature (T) and wavelength (λ, usually the sodium D-line at 589 nm).

The two enantiomers of a chiral compound will rotate the plane of polarized light by exactly the same magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

This property is the foundation for determining the enantiomeric excess (ee) of a non-racemic mixture. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the percentage excess of one enantiomer over the other. It can be calculated by comparing the specific rotation of the mixture to the specific rotation of a pure enantiomer:

ee (%) = ( [α]mixture / [α]pure enantiomer ) × 100

A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive ([α] = 0), as the rotations of the individual enantiomers cancel each other out. For an enantioselective synthesis of this compound, measuring the optical rotation of the final product is a rapid and crucial method to quantify the success of the asymmetric induction.

Detailed research providing the specific rotation values for the pure enantiomers of this compound is not readily found in the literature. However, the principles of this measurement are well-established. The following table provides a hypothetical example of how optical rotation data would be presented and used to determine enantiomeric excess.

Table 2: Illustrative Optical Rotation Data and Enantiomeric Excess Calculation Specific rotation values are hypothetical and for demonstration purposes only.

| Sample | Concentration (g/100mL in CHCl₃) | Observed Rotation (α) | Specific Rotation [α]D20 | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pure (R)-enantiomer | 1.0 | +0.55° | +55.0° | 100% (R) |

| Pure (S)-enantiomer | 1.0 | -0.55° | -55.0° | 100% (S) |

| Racemic Mixture | 1.0 | 0.00° | 0.0° | 0% |

Reactivity Profiles and Mechanistic Investigations of 4 Phenoxymethyl 1,3 Dioxolan 2 One

Ring-Opening Reactions of the 1,3-Dioxolan-2-one Core

The 1,3-dioxolan-2-one ring, a cyclic carbonate, is susceptible to cleavage due to inherent ring strain and the electrophilic nature of its carbonyl carbon. The reaction pathways are heavily influenced by reaction conditions and the nature of the attacking species.

Hydrolytic Pathways and Kinetic Analysis of Ring Cleavage

The hydrolysis of 4-(phenoxymethyl)-1,3-dioxolan-2-one involves the cleavage of an ester bond within the cyclic carbonate structure, ultimately yielding 3-phenoxy-1,2-propanediol (B1222102) and carbon dioxide. The reaction can proceed through both acid- and base-catalyzed pathways, with distinct mechanisms.

Under neutral or acidic conditions, the mechanism is analogous to that of other five-membered cyclic acetals and carbonates. It involves an initial, reversible protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the rate-determining attack of a water molecule. sci-hub.se Studies on related 1,3-dioxolanes have shown that at low pH, the breakdown of the protonated acetal (B89532) is rate-limiting, while at higher pH (above 5), the attack of water on the resulting carbonium ion intermediate can become the slower step. sci-hub.se

In base-catalyzed hydrolysis, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon in a bimolecular acyl-nucleophilic substitution (BAc2) mechanism. This process involves a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring. This pathway is generally faster than the neutral or acid-catalyzed routes.

While specific kinetic data for the hydrolysis of this compound is not extensively documented, the table below outlines the expected mechanistic steps based on established principles of ester hydrolysis.

| Catalysis Type | Step 1 | Step 2 | Step 3 | Products |

| Acid-Catalyzed | Reversible protonation of carbonyl oxygen by H₃O⁺ | Nucleophilic attack by H₂O on the carbonyl carbon | Ring opening and subsequent deprotonation and decarboxylation | 3-Phenoxy-1,2-propanediol + CO₂ |

| Base-Catalyzed | Nucleophilic attack by OH⁻ on the carbonyl carbon | Formation of a tetrahedral intermediate | Ring opening and decarboxylation | 3-Phenoxy-1,2-propanediol + CO₂ |

Nucleophilic Ring-Opening Reactions with Various Reagents (e.g., Alcohols, Amines)

The electrophilic carbonyl carbon of the dioxolanone ring is a prime target for a variety of nucleophiles. Alcohols and amines react via nucleophilic acyl substitution to yield ring-opened products. These reactions are typically analogous to SN2-type processes, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to cleave the C–O bond of the ring. libretexts.org

Reaction with alcohols (alcoholysis) in the presence of a catalyst can produce hydroxy-carbamates or, with subsequent reaction, polycarbonates. Amines, being generally stronger nucleophiles than alcohols, react readily with the cyclic carbonate. researchgate.net The aminolysis of this compound with a primary or secondary amine would proceed via nucleophilic attack at the carbonyl carbon, leading to the formation of a stable hydroxy-urethane (or hydroxy-carbamate) derivative. This type of reaction has been demonstrated in patents where a substituted piperazine (B1678402) is used to open the dioxolanone ring of a related structure. google.com

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which is the most electrophilic site. The regioselectivity favors attack at the carbonyl over the methylene (B1212753) (CH₂) carbons of the ring due to the polarization of the carbonyl group.

| Nucleophile | Reagent Example | Expected Ring-Opened Product | Mechanism |

| Alcohol | Methanol (CH₃OH) | Methyl (2-hydroxy-3-phenoxypropyl) carbonate | BAc2 (Base-catalyzed) or AAc2 (Acid-catalyzed) |

| Primary Amine | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-(2-hydroxy-3-phenoxypropyl)carbamate | BAc2-type |

| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-(2-hydroxy-3-phenoxypropyl)carbamate | BAc2-type |

Thermal and Photochemical Ring-Opening Mechanisms

Information regarding the specific photochemical ring-opening of this compound is limited. While photochemical methods are increasingly used for the synthesis of cyclic carbonates from CO₂ and epoxides, the reverse reaction (ring-opening) induced by light is not a commonly documented pathway. mdpi.comresearchgate.netssrn.com

Thermal decomposition, however, is a known degradation pathway for cyclic carbonates. Studies on the ring-opening polymerization of ethylene (B1197577) carbonate show that at elevated temperatures, decarboxylation can occur, leading to the formation of ether linkages in the resulting polymer. rsc.org Research on the pyrolysis of related dioxolan-4-ones demonstrates fragmentation pathways that involve the loss of carbon monoxide and carbon dioxide. researchgate.net Based on these findings, it can be inferred that the thermal decomposition of this compound at high temperatures could proceed through two potential pathways:

Decarboxylation: Elimination of CO₂ to yield phenyl glycidyl (B131873) ether.

Fragmentation: More complex breakdown of the molecule into smaller fragments.

The favored pathway would depend on factors such as temperature, pressure, and the presence of any catalytic impurities.

Influence of Acidic and Basic Catalysis on Ring Stability

Both acidic and basic conditions decrease the stability of the 1,3-dioxolan-2-one ring by catalyzing its opening.

Acidic Catalysis: In the presence of acid, the carbonyl oxygen is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by even weak nucleophiles like water or alcohols. libretexts.org This activation lowers the energy barrier for ring-opening. The mechanism is often considered a hybrid between SN1 and SN2, where the C-O bond begins to break as the nucleophile attacks. libretexts.org

Basic Catalysis: Under basic conditions, the catalyst is typically a strong nucleophile itself (e.g., hydroxide, alkoxide) or a base that generates a strong nucleophile in situ. The reaction proceeds via direct nucleophilic attack on an unprotonated, and thus less activated, carbonyl carbon. libretexts.org The efficacy of base catalysis is therefore highly dependent on the nucleophilicity of the attacking reagent. Strong bases and nucleophiles can open the ring efficiently even at moderate temperatures.

Reactions at the Phenoxymethyl (B101242) Moiety and Phenyl Ring

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., Halogenation, Nitration)

While no specific studies detailing the electrophilic aromatic substitution (EAS) of this compound were identified, the outcome of such reactions can be reliably predicted based on established chemical principles. minia.edu.egwikipedia.org The substituent on the benzene (B151609) ring is a phenoxymethyl group, where the ring is attached to an oxygen atom (-O-CH₂-R). This alkoxy-type group is a powerful activating group and an ortho, para-director in EAS reactions. lumenlearning.comlibretexts.org

The activation arises from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. wikipedia.org This stabilization is most effective when the electrophile adds to the ortho or para positions.

Therefore, reactions such as halogenation or nitration are expected to occur much faster than on unsubstituted benzene and will yield predominantly a mixture of ortho- and para-substituted products.

| Reaction | Reagents | Predicted Major Products | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | 4-((2-Nitrophenoxy)methyl)-1,3-dioxolan-2-one and 4-((4-Nitrophenoxy)methyl)-1,3-dioxolan-2-one | ortho, para-directing, activating |

| Bromination | Br₂, FeBr₃ | 4-((2-Bromophenoxy)methyl)-1,3-dioxolan-2-one and 4-((4-Bromophenoxy)methyl)-1,3-dioxolan-2-one | ortho, para-directing, activating |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-((4-Acetylphenoxy)methyl)-1,3-dioxolan-2-one (major due to sterics) | ortho, para-directing, activating |

Transformations at the Ether Linkage and Methylene Bridge

The reactivity of this compound at its ether linkage and methylene bridge is a subject of interest for understanding its stability and potential side reactions during polymerization and other chemical transformations. While specific studies exclusively detailing these transformations on this particular molecule are not extensively documented, the reactivity can be inferred from the known chemistry of analogous structures, such as phenoxyacetic acid derivatives and other heterocyclic compounds containing methylene bridges.

The ether linkage, connecting the phenyl group to the methylene bridge, is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions or through specific catalytic processes. The mechanism of acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack. The stability of the resulting carbocation or the phenoxide leaving group plays a crucial role in the reaction pathway.

The methylene bridge, situated between the ether oxygen and the dioxolanone ring, can be a site for radical reactions, particularly under high-temperature conditions or in the presence of radical initiators. Hydrogen abstraction from the methylene group can lead to the formation of a radical intermediate, which can then undergo various reactions, including cross-linking or degradation. The presence of the adjacent ether oxygen and the dioxolanone ring can influence the stability of this radical and, consequently, the reaction pathways.

Investigations into the reactivity of similar methylene-bridged heterocyclic compounds have shown that these bridges can participate in condensation reactions with active methylene compounds in the presence of a suitable catalyst. For instance, reactions with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of new carbon-carbon bonds at the methylene bridge, offering a pathway for further functionalization of the molecule.

Polymerization Chemistry Initiated by this compound

Ring-Opening Polymerization (ROP) Mechanisms for Polycarbonates

The ring-opening polymerization (ROP) of this compound is a primary method for the synthesis of polycarbonates with pendant phenoxymethyl groups. This process can be initiated by various catalytic systems, including anionic, cationic, and organometallic catalysts, each proceeding through a distinct mechanism.

Anionic Ring-Opening Polymerization: In anionic ROP, a nucleophilic initiator, such as an alkoxide, attacks the carbonyl carbon of the dioxolanone ring. This leads to the opening of the ring and the formation of an alcoholate propagating species. The propagation then proceeds by the sequential addition of monomer units to the growing polymer chain. The choice of initiator and reaction conditions can significantly influence the rate of polymerization and the molecular weight of the resulting polymer.

Cationic Ring-Opening Polymerization: Cationic ROP is typically initiated by a protonic acid or a Lewis acid. The initiator activates the monomer by protonating or coordinating to one of the oxygen atoms in the dioxolanone ring, making it more susceptible to nucleophilic attack. The propagation can then proceed via an active chain end mechanism, where the growing polymer chain carries the positive charge, or an activated monomer mechanism, where the monomer is activated before its addition to the growing chain. Cationic ROP of dioxolanes can sometimes be complicated by side reactions, such as the formation of cyclic oligomers.

Coordination-Insertion Ring-Opening Polymerization: Organometallic catalysts, particularly those based on tin, aluminum, and zinc, are widely used for the ROP of cyclic esters and carbonates. The most commonly accepted mechanism for these systems is the coordination-insertion mechanism. In this process, the monomer first coordinates to the metal center of the catalyst. Subsequently, the monomer is inserted into the metal-alkoxide bond of the initiator or the propagating chain, leading to ring opening and chain growth. This mechanism often provides good control over the polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

A general representation of the coordination-insertion mechanism is depicted below:

| Step | Description |

| 1. Initiation | The initiator, typically a metal alkoxide, coordinates with the monomer. |

| 2. Insertion | The monomer is inserted into the metal-alkoxide bond, leading to the ring-opening of the monomer and the formation of a new, longer metal alkoxide species. |

| 3. Propagation | The process of coordination and insertion is repeated with subsequent monomer units, leading to the growth of the polymer chain. |

| 4. Termination | The polymerization is terminated by the addition of a quenching agent, which protonates the active chain end. |

Copolymerization Strategies with Other Cyclic Monomers

Copolymerization of this compound with other cyclic monomers is a versatile strategy to tailor the properties of the resulting polymers. By incorporating different monomer units into the polymer backbone, it is possible to modify characteristics such as thermal properties, mechanical strength, and biodegradability. Common comonomers for the ROP of cyclic carbonates include lactones and other cyclic esters.

Copolymerization with Lactones: The copolymerization of this compound with lactones, such as ε-caprolactone or δ-valerolactone, can lead to the formation of poly(ester-co-carbonate)s. The reactivity ratios of the two monomers play a crucial role in determining the microstructure of the resulting copolymer. Depending on these ratios and the polymerization conditions, random, block, or gradient copolymers can be obtained. The incorporation of carbonate units into a polyester (B1180765) backbone can enhance its thermal stability and modify its degradation profile.

Copolymerization with Lactides: Copolymerization with lactide, a cyclic diester of lactic acid, can produce poly(lactide-co-carbonate)s. These copolymers are of particular interest due to the biocompatibility and biodegradability of polylactide. The introduction of carbonate linkages can improve the flexibility and toughness of the otherwise brittle polylactide. The stereochemistry of the lactide monomer (L-lactide, D-lactide, or rac-lactide) will also influence the properties of the final copolymer.

The synthesis of these copolymers is typically achieved through ROP using catalysts that are effective for both types of monomers, such as tin(II) octoate or other organometallic complexes. The choice of catalyst and the reaction conditions can be used to control the copolymer composition and architecture.

| Comonomer | Resulting Copolymer | Potential Property Modification |

| ε-Caprolactone | Poly(ester-co-carbonate) | Increased flexibility, modified degradation rate |

| L-Lactide | Poly(lactide-co-carbonate) | Improved toughness, enhanced thermal stability |

| Trimethylene Carbonate | Poly(carbonate-co-carbonate) | Tunable thermal and mechanical properties |